1-Methoxycyclopentene

Vue d'ensemble

Description

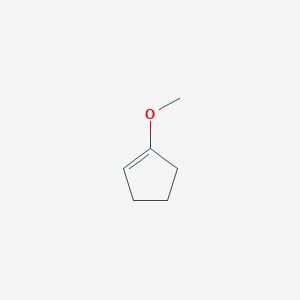

1-Methoxycyclopentene is an organic compound with the molecular formula C₆H₁₀O. It is a member of the vinyl ether family, characterized by the presence of an ether functional group (an oxygen atom connected to two alkyl or aryl groups) and a vinyl group (a two-carbon chain with a double bond)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methoxycyclopentene can be synthesized through several methods. One common approach involves the thermal reaction of cyclohexanol or cyclohexene. In this process, cyclohexanol or cyclohexene undergoes a thermal reaction to produce this compound . The reaction conditions typically include elevated temperatures and the presence of specific catalysts to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound often involves similar thermal reactions but on a larger scale. The process may include additional steps to purify the product and ensure high yield and quality. The by-products, such as 3-methylcyclopentene and 4-methylcyclopentene, are often recycled back into the reaction to maximize efficiency .

Analyse Des Réactions Chimiques

1-Methoxycyclopentene undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound typically involves hydrogenation, where hydrogen gas and a metal catalyst (such as palladium on carbon) are used to reduce the double bond, resulting in the formation of 1-methoxycyclopentane.

Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups. For example, treatment with strong acids or bases can lead to the formation of cyclopentene derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Strong acids or bases

Major Products Formed:

Oxidation: Carbonyl compounds

Reduction: 1-Methoxycyclopentane

Substitution: Various cyclopentene derivatives

Applications De Recherche Scientifique

Scientific Research Applications

1-Methoxycyclopentene has several notable applications across various scientific domains:

Organic Synthesis

- Building Block: It serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Polymer Chemistry

- Polymer Production: The compound is utilized in the production of polymers and materials with specific properties. For example, it can be used to create acetalated dextran-based nanoparticles for drug delivery systems . These nanoparticles exhibit pH sensitivity, enhancing their effectiveness as drug carriers.

Biological Applications

- Drug Development: The derivatives formed from this compound have potential therapeutic applications. Research has shown that compounds derived from this compound can be used in synthesizing nitrogen-containing molecules relevant to pharmaceuticals .

Case Study 1: Acetalated Dextran Nanoparticles

A study conducted by Wang et al. demonstrated the synthesis of spiralcyclic acetalated dextran (Ac-DEX) using cyclic enol ethers, including this compound. These nanoparticles were evaluated for their drug delivery capabilities, showing promise in targeted therapy due to their biocompatibility and ability to respond to environmental pH changes .

Case Study 2: Reaction Mechanisms

Research highlighted the reaction of 3,3,5,5-tetramethyl-1-methoxycyclopentene with arenesulfonyl azides. This reaction led to the formation of bicyclic aziridines, which are significant intermediates in organic synthesis. The study emphasized the importance of understanding these reactions for developing new synthetic strategies in organic chemistry.

Mécanisme D'action

The mechanism of action of 1-methoxycyclopentene involves its reactivity with various chemical reagents. The vinyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

1-Methoxycyclopentene can be compared with other similar compounds, such as:

Cyclopentene: Lacks the methoxy group, making it less reactive in certain reactions.

1-Methoxycyclohexene: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity.

Cyclopentane: Saturated hydrocarbon with no double bonds, resulting in significantly different reactivity.

The uniqueness of this compound lies in its combination of a five-membered ring and a vinyl ether group, which imparts distinct chemical properties and reactivity .

Activité Biologique

1-Methoxycyclopentene is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, interactions with biological systems, and implications for drug delivery and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a cyclopentene ring. Its molecular formula is , and its structure can be represented as follows:

The compound exhibits a relatively simple structure which allows for various chemical modifications. The presence of the methoxy group enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties. In a study involving modified dextran polymers, it was demonstrated that this compound could be effectively utilized to enhance the delivery of chemotherapeutic agents. The study noted that acetal-modified dextrans (Ac-Dex) could encapsulate drugs like doxorubicin and maintain their stability at elevated temperatures, suggesting potential for targeted drug delivery systems in cancer therapy .

Immunological Applications

Another area of interest is the immunological application of this compound derivatives. The compound has been explored in the context of immunotherapy, where modifications to dextran using this compound have shown promise in enhancing immune responses against tumors. The acid-catalyzed hydrolysis of acetal groups in these polymers can be triggered by the acidic tumor microenvironment, allowing for localized drug release .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Dextran Modifications : A study investigated the reaction of this compound with dextran to create spirocyclic acetal-modified dextran (SpAc-Dex). The resulting polymers demonstrated enhanced degradation properties under acidic conditions, which is beneficial for drug delivery applications .

- Cell Viability Assays : In vitro assays using NIH3T3 cells showed that dextran derivatives modified with this compound maintained cell viability while effectively delivering therapeutic agents. The alamarBlue assay indicated that these modified polymers did not adversely affect cell health while facilitating drug uptake .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propriétés

IUPAC Name |

1-methoxycyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIATJNLLNNGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147944 | |

| Record name | 1-Methoxycyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-59-9 | |

| Record name | 1-Methoxycyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxycyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the key reaction involving 1-methoxycyclopentene discussed in this research paper?

A1: The paper investigates the reaction of 3,3,5,5-tetramethyl-1-methoxycyclopentene with arenesulfonyl azides. This reaction leads to the formation of bicyclic 2-methoxy-1-arylsulfonylaziridines. The researchers then focus on the rearrangement reactions these aziridines undergo. []

Q2: Why is this research significant in the broader context of organic chemistry?

A2: This research is significant because it expands our understanding of how organic azides react with unsaturated compounds like 1-methoxycyclopentenes. Understanding these reactions and the subsequent rearrangements is crucial for developing new synthetic strategies in organic chemistry. Furthermore, the formation and rearrangement of aziridines are important reactions in the synthesis of various nitrogen-containing compounds, many of which have biological and pharmaceutical applications. []

Q3: Are there any potential applications of the compounds derived from this reaction?

A3: While the paper primarily focuses on the reaction mechanism and rearrangement pathways, the synthesized bicyclic aziridines could potentially serve as valuable intermediates in the synthesis of more complex molecules. Further research is needed to explore specific applications of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.